
acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone, also known as TPDH, is a chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. We will also list future directions for research on this compound.
作用機序
The mechanism of action of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone is not fully understood. However, studies have suggested that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone may inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition may lead to an increase in oxidative stress, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to have several biochemical and physiological effects. Studies have shown that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone can induce apoptosis in cancer cells, as well as inhibit cell proliferation. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has also been shown to induce cell cycle arrest in cancer cells. In addition, acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to have antioxidant effects, which may help protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in lab experiments is its potential as a therapeutic agent for cancer treatment. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to have anti-proliferative and apoptotic effects on cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of using acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in lab experiments is its toxicity. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to be toxic to normal cells at high concentrations, which may limit its use in cancer therapy.
将来の方向性
There are several future directions for research on acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone. One area of research could be to further investigate the mechanism of action of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone, particularly its inhibition of thioredoxin reductase. Another area of research could be to study the potential use of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, more studies could be conducted to investigate the potential use of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in other diseases, such as neurodegenerative diseases or cardiovascular diseases.
合成法
Acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 6-aminonicotinamide with thiosemicarbazide in the presence of acetone. This reaction results in the formation of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone as a yellow solid. The yield of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone can be increased by using a solvent system of ethanol and water.
科学的研究の応用
Acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has anti-proliferative effects on cancer cells, particularly in breast cancer and leukemia. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone may have potential as a therapeutic agent for cancer treatment.
特性
IUPAC Name |
3-(2-propan-2-ylidenehydrazinyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(2)8-9-6-3-4-7(12)11-10-6/h3-4H,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXGQPJQCMNWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NNC(=S)C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)
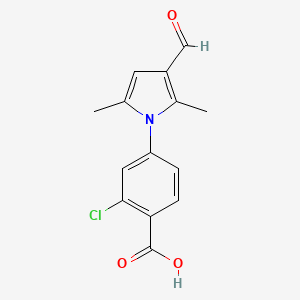
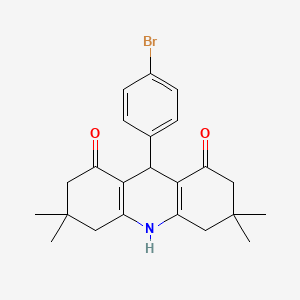
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5718255.png)
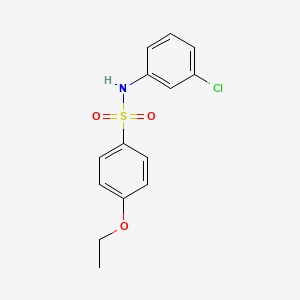
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)
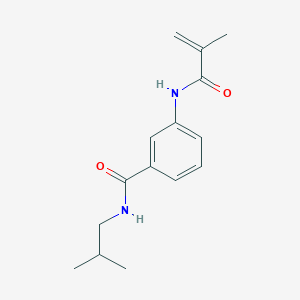

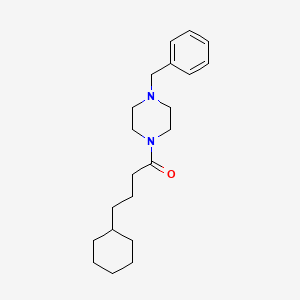
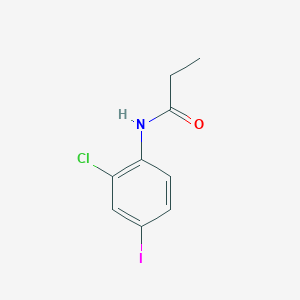
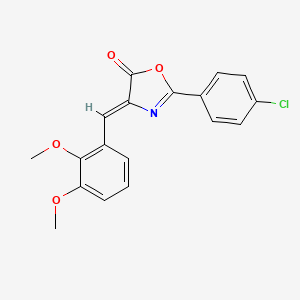
![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)